

Exploring the derivatives of 5-Chloroquinolin-8-amine.

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Compound of Interest

Compound Name: 5-Chloroquinolin-8-amine

Cat. No.: B1296126

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An In-depth Technical Guide on the Derivatives of **5-Chloroquinolin-8-amine** for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Chloroquinolin-8-amine is a heterocyclic aromatic organic compound with the chemical formula $C_9H_7ClN_2$.^[1] It belongs to the quinoline family, a class of compounds that form the core structure of many synthetic drugs. The 8-aminoquinoline scaffold, in particular, is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of biological activities.^[2] Derivatives of **5-Chloroquinolin-8-amine** have garnered significant interest in drug discovery and development due to their potential therapeutic applications, ranging from antimalarial to antimicrobial and antitubercular activities.^{[3][4][5]} This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of **5-Chloroquinolin-8-amine**.

Synthesis of 5-Chloroquinolin-8-amine and its Derivatives

The synthesis of the **5-Chloroquinolin-8-amine** core and its subsequent derivatization can be achieved through various synthetic methodologies.

Synthesis of the Quinoline Core

A common method for constructing the quinoline ring system is the Skraup synthesis. This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an acid (like sulfuric acid) and an oxidizing agent.^[6] For substituted quinolines, appropriately substituted anilines are used as starting materials.^[6]

Another classical approach is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α -methylene group.^[2]

Synthesis of 5-Chloro-8-hydroxyquinoline

A precursor to some **5-Chloroquinolin-8-amine** derivatives is 5-chloro-8-hydroxyquinoline. One method for its preparation involves the following steps:

- Reacting 4-chloro-o-aminophenol and glycerol with sulfuric acid at elevated temperatures.
- The reaction mixture is then neutralized, and the product is purified.^[7]

Derivatization of the 8-Amino Group

The amino group at the 8-position is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common derivatization strategies include:

- Acylation: Reaction with various carboxylic acids or their derivatives to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.^[8]
- Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are then reduced to secondary amines.^[8]

Biological Activities of 5-Chloroquinolin-8-amine Derivatives

Derivatives of **5-Chloroquinolin-8-amine** have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents.

Antimalarial Activity

8-Aminoquinolines have historically been a cornerstone of antimalarial drug discovery.[\[2\]](#) Novel 5-aryl-8-aminoquinoline derivatives have shown potency against *Plasmodium falciparum*, with some analogues exhibiting better activity than primaquine, a commonly used antimalarial drug.[\[3\]](#) Interestingly, these new agents were found to be more active against chloroquine-resistant strains than chloroquine-sensitive ones.[\[3\]](#)

Antimicrobial and Antifungal Activity

Several derivatives of the closely related 5-chloro-8-hydroxyquinoline have been synthesized and evaluated for their antimicrobial and antifungal properties.[\[4\]](#) Metal complexes of these derivatives have shown enhanced activity against Gram-positive bacteria.[\[4\]](#) The mechanism of action is thought to involve the chelation of essential metal ions, disrupting microbial processes.[\[2\]](#)

Antitubercular Activity

Cloxyquin (5-chloroquinolin-8-ol), a derivative of **5-Chloroquinolin-8-amine**, has exhibited significant in vitro activity against *Mycobacterium tuberculosis*.[\[5\]\[9\]](#) It has been shown to be effective against both drug-sensitive and multidrug-resistant strains.[\[9\]](#) The proposed mechanism of action for halogenated 8-hydroxyquinolines involves the chelation of metal ions crucial for bacterial survival and enzymatic processes.[\[9\]](#)

Quantitative Data

The following tables summarize the quantitative data on the biological activities of various **5-Chloroquinolin-8-amine** derivatives and related compounds.

Table 1: Antitubercular Activity of Cloxyquin (5-chloroquinolin-8-ol)[\[9\]](#)

Strain Type	Number of Isolates	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Drug-sensitive	100	0.125	0.25	0.062 - 0.25
Drug-resistant	20	0.125	0.25	0.062 - 0.25
Multidrug-resistant (MDR)	30	0.125	0.125	0.062 - 0.25
Total	150	0.125	0.25	0.062 - 0.25

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of **5-Chloroquinolin-8-amine** derivatives.

General Synthesis of 5-Chloro-8-hydroxyquinoline[10]

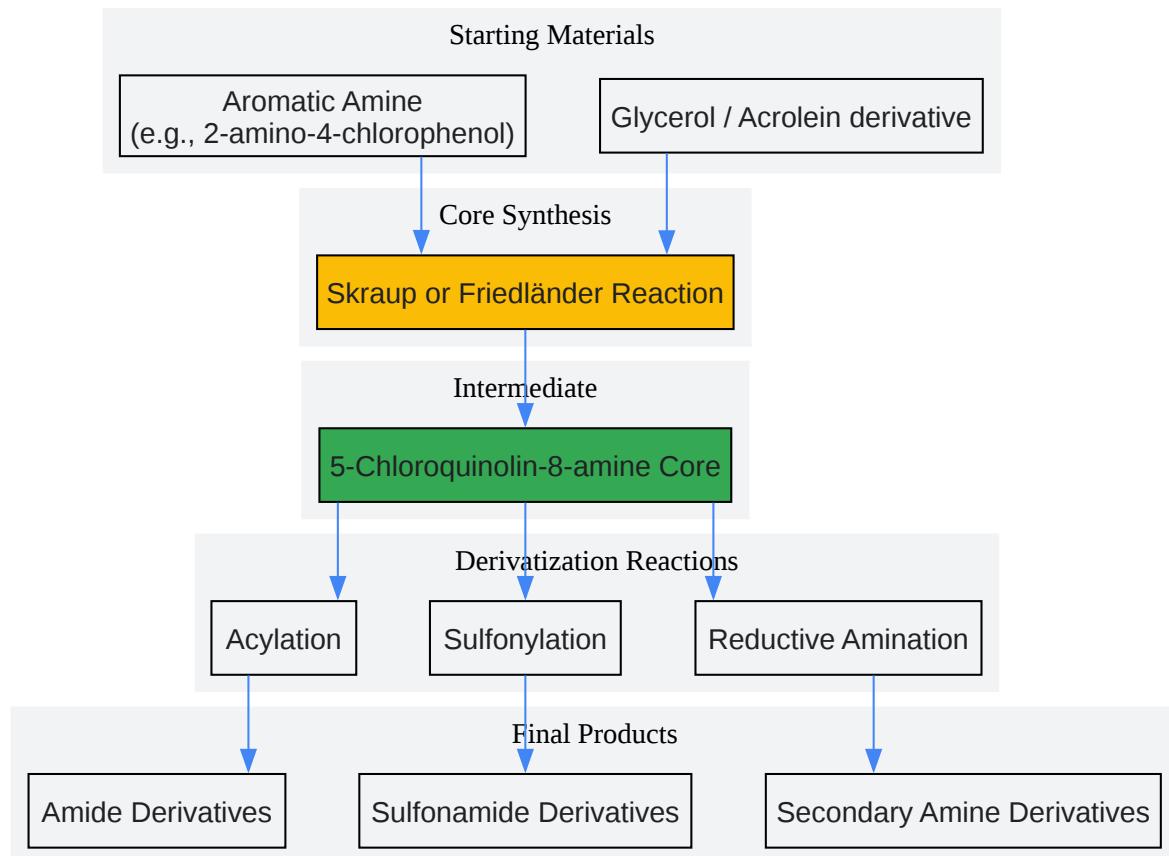
- A 1N HCl solution (82.5 mL) is added to a round-bottomed flask containing 2-amino-4-chlorophenol (~1 mmol).
- Acrolein diethyl acetal (2.5 mmol) is added to the reaction mixture.
- The resulting solution is refluxed at 111°C for 24 hours.
- After cooling to room temperature, the solution is neutralized to a pH of 7-8 by the addition of solid Na₂CO₃.
- The product is extracted with dichloromethane (3 x 100 mL).
- The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated under reduced pressure.
- The crude residue is purified by column chromatography to yield the desired quinoline product.

Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates[8]

- **Bromination:** 8-hydroxyquinoline is treated with N-bromosuccinimide (NBS) in chloroform to afford 7-bromoquinolin-8-ol.
- **Amination:** The resulting compound is treated with NaNO_2/HCl followed by reduction with $\text{Na}_2\text{S}_2\text{O}_4$ in a 1:1 mixture of tetrahydrofuran (THF) and water to give 5-amino-7-bromoquinolin-8-ol.
- **Sulfonylation:** The target sulfonate derivatives are obtained by reacting 5-amino-7-bromoquinolin-8-ol with various sulfonyl chlorides in dry THF in the presence of triethylamine (TEA).

Visualizations

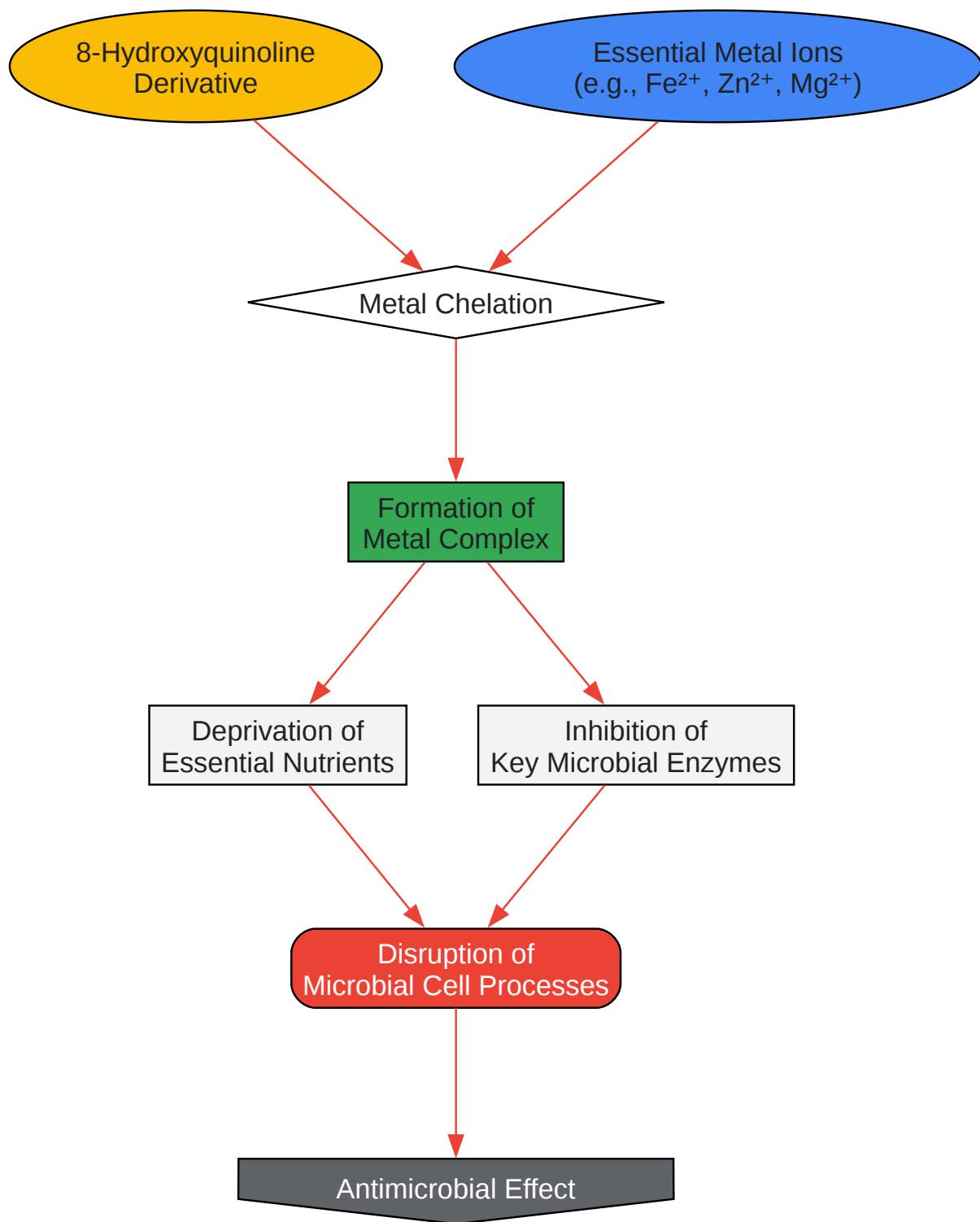
Synthetic Workflow



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Caption: General synthetic workflow for derivatives of **5-Chloroquinolin-8-amine**.

Proposed Mechanism of Antimicrobial Action



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Caption: Proposed mechanism of action via metal chelation for 8-hydroxyquinoline derivatives.

Conclusion

The **5-Chloroquinolin-8-amine** scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including potent antimalarial, antimicrobial, and antitubercular effects, underscores their potential for the development of novel therapeutics. The synthetic accessibility of this core structure and the ease of its derivatization offer ample opportunities for further exploration and optimization of its pharmacological properties. Future research in this area could lead to the discovery of new drug candidates with improved efficacy and safety profiles to combat a range of infectious diseases.

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